molecular formula C16H16N4O3S B3013332 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392243-28-6

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3013332
CAS No.: 392243-28-6
M. Wt: 344.39
InChI Key: AISXUWUVMDNJND-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the 2,5-dioxopyrrolidin-1-yl group: This can be achieved through the reaction of succinic anhydride with ammonia or an amine.

    Synthesis of the 5-isopropyl-1,3,4-thiadiazole: This involves the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Coupling Reaction: The final step involves coupling the 2,5-dioxopyrrolidin-1-yl group with the 5-isopropyl-1,3,4-thiadiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone ring.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, benzamide derivatives can interact with various enzymes or receptors, modulating their activity. The thiadiazole ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

The unique combination of the 2,5-dioxopyrrolidin-1-yl and 5-isopropyl-1,3,4-thiadiazole groups in the benzamide framework may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

4-(2,5-Dioxopyrrolidin-1-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzamides. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound may confer diverse pharmacological properties, making it a candidate for further research and development.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
IUPAC Name4-(2,5-dioxopyrrolidin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
CAS Number224631-15-6
Molecular FormulaC16H18N4O3S
Molecular Weight358.41 g/mol

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of compounds containing the thiadiazole moiety. For instance, derivatives of 1,3,4-thiadiazole have shown notable activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiadiazole ring enhances the antibacterial properties of these compounds due to their ability to interfere with bacterial cell wall synthesis and function .

In a comparative study involving several thiadiazole derivatives, compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds were effective at lower concentrations compared to standard antibiotics .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties associated with thiadiazole derivatives. Compounds with similar structures have been reported to reduce inflammation markers in various models of inflammatory diseases. For example, some derivatives demonstrated a reduction in pro-inflammatory cytokines in vitro and in vivo, suggesting a potential application in treating inflammatory conditions .

Anticancer Potential

The anticancer activity of this compound has been explored through various mechanisms. Thiadiazole-containing compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. Studies indicate that these compounds may serve as promising leads for developing new anticancer agents .

Case Studies

Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of a series of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited MIC values as low as 32 μg/mL against E. coli, demonstrating their potential as effective antibacterial agents .

Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory effects, researchers synthesized various thiadiazole derivatives and tested their ability to inhibit nitric oxide production in macrophages. Compounds similar to this compound significantly reduced nitric oxide levels compared to controls .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-9(2)15-18-19-16(24-15)17-14(23)10-3-5-11(6-4-10)20-12(21)7-8-13(20)22/h3-6,9H,7-8H2,1-2H3,(H,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISXUWUVMDNJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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